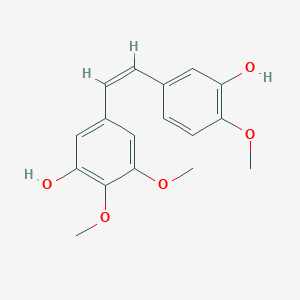

Combretastatin A3

Description

Structure

3D Structure

Properties

CAS No. |

111394-45-7 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C17H18O5/c1-20-15-7-6-11(8-13(15)18)4-5-12-9-14(19)17(22-3)16(10-12)21-2/h4-10,18-19H,1-3H3/b5-4- |

InChI Key |

XLGIRKMVTSMTDU-PLNGDYQASA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O |

Synonyms |

combretastatin A-3 combretastatin A3 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Combretastatin A Series Compounds

Microtubule Dynamics Perturbation and Antimitotic Effects

Combretastatins exert their potent biological effects by targeting tubulin, the fundamental protein subunit of microtubules. nih.govnih.govnih.gov This interaction disrupts the highly dynamic nature of microtubules, which is essential for various cellular processes, most critically for cell division. researchgate.netresearchgate.net

Tubulin Binding and Colchicine (B1669291) Binding Site Interaction

Combretastatins bind with high affinity to the β-subunit of the αβ-tubulin heterodimer. mdpi.comnih.gov This interaction occurs at the colchicine binding site, located at the interface between the α and β subunits. nih.govnih.govresearchgate.netnih.gov The structural configuration of combretastatins, particularly the cis-stilbene (B147466) bridge that orients the two aromatic rings, is crucial for this high-affinity binding. mdpi.comnih.gov The trimethoxyphenyl 'A' ring of combretastatin (B1194345) fits into a hydrophobic pocket on the β-tubulin subunit, mimicking the binding of colchicine itself. mdpi.comnih.gov Molecular modeling studies have shown that the methoxy (B1213986) groups of the 'A' ring can form hydrogen bonds with residues such as Cysβ241, which is a key interaction for stabilizing the compound in the binding pocket. nih.govrsc.org

Inhibition of Tubulin Polymerization and Microtubule Assembly

Upon binding to tubulin, combretastatins inhibit the polymerization of αβ-tubulin heterodimers into microtubules. nih.govrsc.orgnih.govrsc.org By occupying the colchicine binding site, the compound induces a conformational change in the tubulin dimer, rendering it incapable of assembling into protofilaments, the longitudinal arrays that form the microtubule wall. nih.gov This potent inhibitory effect disrupts the dynamic equilibrium between soluble tubulin dimers and assembled microtubules, shifting it towards disassembly. nih.govmdpi.com The effectiveness of this inhibition is a hallmark of the combretastatin A-series, with compounds like Combretastatin A-4 demonstrating potent activity at nanomolar concentrations. researchgate.net

| Compound | Inhibition of Tubulin Polymerization (IC50) | Target Cell Line(s) |

| Combretastatin A-4 (CA-4) | ~1-2 µM | Bovine brain tubulin |

| CA-4 Analogue (XN0502) | Effective inhibition observed | A549 (Non-small cell lung cancer) |

| CA-4 Analogue (BPR0L075) | Potent inhibition | Human cancer cell lines |

This table presents data on the inhibitory concentration (IC50) of Combretastatin A-4 and its analogues on tubulin polymerization. The data is compiled from various in vitro studies. nih.govnih.gov

Microtubule Depolymerization and Destabilization

In addition to preventing the assembly of new microtubules, combretastatins actively promote the depolymerization of existing microtubule networks. nih.govmdpi.comresearchgate.net This destabilizing effect is rapid and profound, leading to a near-complete collapse of the microtubule cytoskeleton within hours of exposure, even at low nanomolar concentrations. researchgate.netnih.gov Immunofluorescence microscopy studies in various cancer cell lines have visually confirmed this effect, showing a time-dependent transition from a well-defined filamentous network to a diffuse cytoplasmic staining of tubulin, indicating microtubule disassembly. researchgate.netnih.govresearchgate.net

Disruption of Mitotic Spindle Formation

The integrity of the microtubule cytoskeleton is paramount during mitosis for the formation of the mitotic spindle, the apparatus responsible for segregating chromosomes into daughter cells. researchgate.netmdpi.com By inhibiting tubulin polymerization and causing microtubule destabilization, combretastatins prevent the formation of a functional mitotic spindle. nih.govnih.gov Cells treated with these compounds fail to form the characteristic bipolar spindle structure. Instead, disorganized and often multipolar spindle-like structures are observed, which are incapable of properly aligning chromosomes at the metaphase plate. nih.govresearchgate.net

Induction of G2/M Cell Cycle Arrest

The failure to form a proper mitotic spindle and the lack of correct chromosome attachment activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. nih.gov This checkpoint activation prevents the cell from proceeding into anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle. researchgate.netnih.govnih.gov Flow cytometry (FACS) analysis consistently demonstrates a significant accumulation of cells with G2/M DNA content following treatment with combretastatins. researchgate.netresearchgate.net This mitotic block is a direct consequence of the microtubule disruption and is a key step in the antimitotic mechanism of action. nih.govnih.gov For instance, treatment of MDA-MB-231 cells with Combretastatin A-4 at a 1 µM concentration resulted in 57.79% of the cells being arrested in the G2/M phase. researchgate.net

| Compound | Cell Line | Concentration | Duration (h) | % of Cells in G2/M Phase |

| Combretastatin A-4 (CA-4) | MDA-MB-231 | 1 µM | 24 | 57.79% |

| CA-4 Analogue (XN0502) | A549 | Time and dose-dependent | - | Significant increase |

| CA-4 Analogue (26Z) | HT-29, MDA-MB-231, MCF-7 | - | - | G2/M arrest observed |

This table summarizes findings from studies showing the induction of G2/M cell cycle arrest by Combretastatin A-4 and its derivatives in different cancer cell lines. nih.govresearchgate.net

Apoptosis Induction Pathways Subsequent to Microtubule Damage

Prolonged arrest in mitosis is unsustainable for a cell and ultimately triggers programmed cell death, primarily through apoptosis. nih.govresearchgate.netnih.gov The sustained mitotic block induced by combretastatins initiates the intrinsic apoptotic pathway. researchgate.net This is often characterized by the dissipation of the mitochondrial transmembrane potential and an increase in reactive oxygen species (ROS). researchgate.net The process involves the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity. researchgate.net Pro-apoptotic proteins like BAX are upregulated, while anti-apoptotic proteins such as Bcl-2 and Mcl-1 are downregulated. researchgate.net Some studies have also highlighted the role of the BH3-only protein Bim in apoptosis induced by Combretastatin A-4. researchgate.net Downstream events include the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3, leading to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which culminates in cell death. researchgate.netnih.gov In some cellular contexts, cell death can also occur through mitotic catastrophe, a process triggered by aberrant mitosis that leads to the formation of non-viable, often multinucleated cells. researchgate.netnih.govnih.gov

| Apoptotic Pathway Component | Effect of Combretastatin A-Series |

| Mitochondrial Potential | Dissipation |

| Reactive Oxygen Species (ROS) | Production increased |

| Bcl-2 Family Proteins | Downregulation of Bcl-2, Mcl-1; Upregulation of BAX |

| Caspase Cascade | Activation of Caspase-9 and Caspase-3 |

| PARP | Cleavage |

This table outlines the key events in the intrinsic apoptotic pathway that are modulated by Combretastatin A-series compounds following microtubule damage. researchgate.netnih.gov

: Vascular Disrupting Agent (VDA) Mechanisms

The primary antitumor activity of Combretastatin A3 and other members of the combretastatin A-series stems from their function as potent Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and destroy the established vasculature of solid tumors. This leads to a rapid and catastrophic shutdown of blood supply to the tumor core, resulting in extensive secondary tumor cell death. The following sections detail the specific molecular and cellular mechanisms through which these compounds exert their antivascular effects.

Selective Targeting of Tumor Vasculature

Combretastatins exhibit a remarkable selectivity for tumor vasculature, largely sparing the blood vessels of normal, healthy tissues. nih.govnih.gov This selectivity is attributed to the inherent structural and functional differences between tumor-associated and normal endothelial cells. Tumor vasculature is often immature, poorly organized, and lacks the robust support of pericytes and a well-developed basement membrane that characterizes mature vessels. mdpi.com This relative instability makes them particularly susceptible to the disruptive actions of tubulin-binding agents like the combretastatins. mdpi.com

Furthermore, the endothelial cells within tumors are often in a proliferative state, a characteristic that increases their sensitivity to combretastatins. In vitro studies have shown that these compounds have profound long-term antiproliferative and cytotoxic effects on proliferating endothelial cells, while quiescent cells are significantly less affected. nih.gov The sluggish and variable blood flow commonly found in tumor vessels may also enhance the effects of combretastatins due to the rheological properties of blood at low flow rates. nih.gov

Endothelial Cell Cytoskeleton Disruption

The fundamental mechanism of action for combretastatins at the cellular level is the disruption of the endothelial cell cytoskeleton. amdbook.org Combretastatin A-series compounds, including this compound, bind to the colchicine-binding site on the β-subunit of tubulin. mdpi.comnih.gov This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton responsible for maintaining cell shape, structure, and various cellular processes. mdpi.comnih.gov The disruption of the microtubule network leads to a cascade of events that culminates in the collapse of the tumor's vascular network. mdpi.com The cytoskeleton of newly formed endothelial cells, prevalent in tumor neovessels, appears to be more sensitive to this disruption than the cytoskeleton of mature cells found in normal tissues. amdbook.org

Morphological and Functional Changes in Endothelial Cells

Following the disruption of the tubulin cytoskeleton, endothelial cells undergo rapid and dramatic morphological and functional changes. Within minutes of exposure to combretastatins, cultured endothelial cells lose their characteristic flattened, cobblestone appearance and contract, becoming more spherical. nih.govnih.gov This change in cell shape is a direct consequence of the cytoskeletal collapse. amdbook.org

This alteration in morphology leads to the formation of intercellular gaps and endothelial cell blebbing. nih.gov In some instances, endothelial cells may even detach from the basement membrane. nih.gov These physical changes directly impact the function of the blood vessel, leading to a reduction in the size of the vessel lumen and an increase in vascular resistance. nih.govamdbook.org

| Parameter | Observation | Timeframe | Reference |

| Endothelial Cell Shape | Loss of flattened morphology, contraction, and rounding | Within minutes of exposure | nih.govnih.gov |

| Red Cell Velocity | 70% reduction in tumors | By 10 minutes | nih.gov |

| HUVEC Form Factor | 44% reduction | By 10 minutes | nih.gov |

| Vessel Function | Over 90% of vessels rendered non-functional | 6 hours post-treatment | elsevierpure.com |

Induction of Tumor Vascular Stasis and Blood Flow Shutdown

The morphological changes in endothelial cells, coupled with increased vascular permeability, precipitate a rapid shutdown of blood flow within the tumor. nih.govelsevierpure.com The narrowing of the vascular lumen due to endothelial cell contraction, along with the leakage of plasma into the interstitial space, leads to an increase in interstitial fluid pressure and blood viscosity. nih.gov This combination of factors results in vascular stasis, where blood flow ceases.

Studies in animal models have demonstrated that combretastatins can cause a profound and prolonged reduction in tumor blood flow within minutes to hours of administration. nih.govnih.gov For instance, a 93% reduction in the functional vascular volume of tumors was observed six hours after treatment with a combretastatin prodrug, and this effect persisted for the following 12 hours. nih.gov This rapid vascular shutdown is a hallmark of VDA activity and is the primary cause of the subsequent tumor cell death. nih.gov

Hemorrhagic Necrosis in Tumor Tissue

The acute and extensive shutdown of blood flow deprives the tumor cells of oxygen and nutrients, leading to widespread cell death. nih.gov The pattern of cell death induced by VDAs is characteristically a form of hemorrhagic necrosis. nih.govnih.gov This is a direct consequence of the vascular damage, which causes red blood cells to extravasate into the tumor tissue. Histological examination of tumors treated with combretastatins reveals a necrotic core, consistent with the effects of vascular collapse. nih.govcity.ac.uk This is distinct from the apoptotic cell death often induced by conventional chemotherapy. nih.gov The central necrosis leaves a rim of viable tumor cells at the periphery, which are supplied by the vasculature of the surrounding normal tissue. nih.gov

Role in Vascular Permeability and Cell-Cell Junction Disruption (e.g., VE-cadherin)

Combretastatins significantly increase the permeability of the tumor vasculature. nih.gov This is a direct result of the disruption of endothelial cell-cell junctions. A key molecule in maintaining the integrity of these junctions is Vascular Endothelial-cadherin (VE-cadherin). nih.govnih.gov VE-cadherin is an adhesion molecule that plays a crucial role in the formation and maintenance of the endothelial barrier. nih.govnih.gov

Research has shown that combretastatins disrupt the VE-cadherin/β-catenin complex, which is vital for stable cell-cell contact. amdbook.orgnih.gov This disruption interferes with the molecular engagement of VE-cadherin between adjacent endothelial cells, leading to the loss of cell-cell adhesion and the formation of intercellular gaps. amdbook.orgresearchgate.net The resulting increase in vascular permeability allows for the leakage of fluid and macromolecules from the blood into the tumor interstitium, contributing to the rise in interstitial pressure and the eventual vascular collapse. nih.govamdbook.org This targeted disruption of VE-cadherin signaling is a critical component of the VDA mechanism of combretastatins. nih.govresearchgate.net

Structure Activity Relationships Sar and Design Principles for Combretastatin A Series Analogs

Critical Structural Features for Biological Activity

The core structure of combretastatins consists of two phenyl rings, designated A and B, connected by a two-carbon bridge. nih.gov The spatial arrangement and electronic properties of these moieties are paramount for high-affinity binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

Importance of Cis-Configuration in Stilbene (B7821643) Moiety

The stereochemistry of the ethene bridge connecting the A and B rings is arguably the most critical determinant of biological activity in the combretastatin (B1194345) A-series. nih.gov The cis or (Z)-configuration is essential for potent inhibition of tubulin polymerization. nih.govmdpi.com This specific geometry forces the two aromatic rings into a conformation that fits optimally within the colchicine binding pocket of tubulin. nih.gov

In contrast, the thermodynamically more stable trans or (E)-isomer is associated with a dramatic reduction in activity, in some cases being over 100 times less potent than its cis counterpart. mdpi.comnih.gov This loss of potency is a significant challenge, as the cis-double bond is prone to isomerization to the inactive trans-form under the influence of heat, light, or protic media, which can limit its therapeutic application. mdpi.commdpi.comacs.org This inherent instability has driven the development of "cis-restricted" analogs designed to lock the molecule in its bioactive conformation.

Role of A-Ring (Trimethoxyphenyl Moiety)

The 3,4,5-trimethoxyphenyl group, known as the A-ring, is another indispensable feature for high biological activity. nih.govmdpi.com This moiety is considered essential for anchoring the molecule to its target site on tubulin. mdpi.com SAR studies have consistently shown that modifications or replacement of the A-ring are highly detrimental to the compound's potency. aacrjournals.org While thousands of analogs have been developed by modifying the B-ring and the ethene bridge, few successful modifications of the A-ring have been reported, underscoring its crucial role in tubulin binding. aacrjournals.org The specific pattern of the three methoxy (B1213986) groups at the 3, 4, and 5 positions is considered optimal for interaction with the binding site.

Influence of B-Ring Substituents

Key findings from SAR studies on the B-ring include:

A methoxy group at the 4'-position is a crucial element for excellent tubulin assembly inhibition. nih.gov

The 3'-hydroxy group is not essential for the interaction with tubulin and can be replaced with other substituents. nih.gov For example, replacing the 3'-hydroxyl with an amino group can result in equivalent bioactivity while also improving water solubility. acs.org

The presence of methoxyl or ethoxyl groups at the para-position (4'-position) is essential for achieving good antitumor activities in many analog series. mdpi.com

Combining a para-alkoxy group with other substituents, such as a chlorine or hydroxyl group at the meta-position (3'-position), can yield highly potent compounds. mdpi.com

The table below summarizes the effect of various B-ring substitutions on the cytotoxic activity of a series of cis-restricted triazole analogs of CA-4.

| Compound | B-Ring Substituent(s) | Cytotoxicity IC₅₀ (nM) against A-549 Lung Cancer Cells |

| 3n | 4'-EtO, 3'-Cl | 3 |

| 3r | 4'-MeO, 3'-OH | 9 |

| 3l | 4'-EtO, 2'-Br | >10,000 |

| 3k | 4'-MeO, 2'-Br | >10,000 |

| 3m | 4'-EtO, 3'-Br | 1,200 |

This table presents data for selected compounds from a larger study to illustrate SAR principles. Data sourced from a study on cis-restricted triazole analogues. mdpi.com

Modifications to the Ethene Bridge and Conformational Restriction Strategies

To overcome the metabolic instability of the cis-double bond, a primary strategy in combretastatin drug design has been to replace the ethene bridge with a more stable chemical scaffold. acs.org This approach aims to create conformationally restricted analogs that maintain the crucial cis-orientation of the A and B rings while improving stability and pharmacokinetic properties. researchgate.netresearchgate.net

Incorporation of Heterocyclic Moieties (e.g., Isoxazole, Imidazole, Pyrazole, Triazole, Thiophene, β-Lactam)

Replacing the olefinic bridge with five- or six-membered heterocyclic rings has proven to be a highly successful strategy. researchgate.netnih.gov These rings act as a scaffold, fixing the two aryl groups in a cis-like conformation required for bioactivity. nih.gov This modification prevents cis-trans isomerization and can enhance tubulin binding activity. nih.gov

A wide variety of heterocyclic linkers have been investigated, including:

Isoxazoles, Imidazoles, and Pyrazoles : Analogs incorporating these five-membered rings have demonstrated potent antitubulin activity and cytotoxicity. nih.govosi.lvnih.gov For instance, 3,4-diarylpyrazoles have been synthesized that show low nanomolar potency as cytotoxic anti-tubulin agents. nih.gov Similarly, 2-aminoimidazole-based analogs have been found to be potent tubulin assembly inhibitors. acs.org

Triazoles : 1,2,3- and 1,2,4-triazole (B32235) rings have been effectively used as a bridge, leading to analogs with significant antiproliferative activity. mdpi.comuobabylon.edu.iqnih.gov

Thiophene : The 2-aminoimidazole-carbonyl derivative of CA-4 featuring a thiophene B-ring was found to be significantly more effective than CA-4 against certain cancer cell lines. nih.gov

β-Lactams : The four-membered β-lactam (2-azetidinone) ring has been used to create cis-restricted CA-4 derivatives with significant antitubulin and antiproliferative effects. nih.gov

The table below showcases examples of heterocyclic CA-4 analogs and their biological activity.

| Heterocyclic Bridge | Key Compound Example | Biological Activity Highlight |

| Pyrazole | 3-methoxy-6-[4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl]benzene-1,2-diol | Cytotoxic anti-tubulin agent with low nanomolar potency. nih.gov |

| Isoxazole | 3,4-diarylisoxazole derivative | Showed selective cytotoxicity and antitubulin properties, slowed tumor growth in mouse xenografts. acs.org |

| Imidazole | 4,5-diaryl-2-aminoimidazole analog | Potent tubulin assembly inhibitor, with one derivative showing stronger activity than CA-4 against lung carcinoma cells. acs.org |

| 1,2,4-Triazole | 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative | Demonstrated potent cytotoxicity against Hep G2 hepatocarcinoma cells. nih.gov |

| β-Lactam | (3R,4R)-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)azetidin-2-one | Showed significant antitubulin, antiproliferative, and antimitotic effects. nih.gov |

Development of Cis-Restricted Analogs

The overarching goal of modifying the ethene bridge is the development of cis-restricted or conformationally locked analogs. By incorporating the bridge's carbon atoms into a ring system—be it heterocyclic or carbocyclic—the free rotation that allows for isomerization is eliminated. researchgate.net This ensures that the crucial spatial relationship between the A and B rings is permanently maintained, leading to compounds with potentially greater stability and bioavailability without sacrificing the potent biological activity conferred by the cis-geometry. mdpi.comresearchgate.netnih.gov The success of analogs featuring pyrazole, triazole, and isoxazole rings validates this design principle as a powerful method for generating novel and effective tubulin inhibitors based on the combretastatin scaffold. osi.lvnih.gov

Impact of Other Substitutions on Biological Activity

While modifications of the B-ring and the ethylene (B1197577) bridge are central to the development of Combretastatin A-series analogs, substitutions at other positions, namely the A-ring and on the bridge carbons, also play a significant role in modulating biological activity. The structure-activity relationship (SAR) data reveals stringent requirements for some positions and more tolerance for modification in others.

A-Ring Modifications

The 3,4,5-trimethoxyphenyl A-ring is widely considered essential for the potent antiproliferative and tubulin-binding activity of the combretastatin family. nih.gov This structural motif fits into a specific pocket of the colchicine-binding site on tubulin, and most alterations lead to a significant loss of potency. acs.org However, research has explored the bioisosteric replacement of this ring system to probe the structural requirements for activity and potentially discover novel analogs with improved properties.

Key findings from A-ring modification studies include:

Replacement with Heterocyclic Scaffolds : A notable strategy involves replacing the entire trimethoxyphenyl ring with heterocyclic systems such as benzofuran or benzo[b]thiophene. acs.orgnih.gov Certain "heterocombretastatins" derived from this approach have demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to standard combretastatins. acs.orgnih.gov Remarkably, some of these analogs not only inhibit tubulin polymerization at levels comparable to Combretastatin A-4 (CA-4) but also exhibit a significantly stronger binding affinity for the colchicine site. acs.orgnih.gov

Modification of Methoxy Groups : While the trimethoxy arrangement is generally optimal, some studies have shown that minor modifications can be tolerated or even beneficial in specific analog series. For instance, in a series of triazole-based CA-4 analogs, the substitution of the larger meta-methoxy groups on the A-ring with smaller halogen atoms resulted in compounds with enhanced potency. tudublin.ie

| A-Ring Modification | Example Scaffold | Impact on Biological Activity | Reference |

|---|---|---|---|

| Replacement with Benzofuran | Benzofuranyl | Maintained or increased cytotoxicity; stronger binding to colchicine site observed in some analogs. | acs.orgnih.gov |

| Replacement with Benzo[b]thiophene | Benzo[b]thiophenyl | Showed potent cytotoxic activity and tubulin polymerization inhibition. | acs.orgnih.gov |

| Replacement of meta-Methoxy Groups with Halogens | 3,5-dihalo-4-methoxyphenyl | Led to more potent analogs in a specific triazole-based series. | tudublin.ie |

Substitutions on the Ethylene Bridge

The ethylene bridge itself has been a target for substitution, with research focusing on replacing one or both of the vinylic hydrogens. The electronic properties of the substituent appear to be a critical factor in retaining biological activity. Generally, the introduction of electron-withdrawing groups is well-tolerated, whereas electron-donating groups tend to diminish potency. researchgate.netresearchgate.net

Detailed research findings on bridge substitutions are summarized below:

Halogenation : The substitution of a bridge hydrogen with a fluorine atom or both hydrogens with difluoro groups generally maintains potent cytotoxic activity. researchgate.netresearchgate.net

Nitrile Substitution : A nitrile group, being electron-withdrawing, is also tolerated, with analogs showing only a slight reduction in cytotoxicity. researchgate.netresearchgate.net

Other Functional Groups : The introduction of an amide or a hydroxylmethyl group leads to a slight decline in biological activity. researchgate.netresearchgate.net In contrast, substitution with an aminomethyl group, which is electron-donating, significantly decreases cytotoxic potency. researchgate.netresearchgate.net

| Bridge Substituent | Electronic Nature | Impact on Cytotoxicity | Reference |

|---|---|---|---|

| Fluoro (F) / Difluoro (F₂) | Electron-withdrawing | Activity maintained. | researchgate.netresearchgate.net |

| Nitrile (CN) | Electron-withdrawing | Slightly reduced activity. | researchgate.netresearchgate.net |

| Amide (CONH₂) | Electron-withdrawing | Slight decline in activity. | researchgate.netresearchgate.net |

| Hydroxymethyl (CH₂OH) | Weakly Electron-withdrawing | Slight decline in activity. | researchgate.netresearchgate.net |

| Aminomethyl (CH₂NH₂) | Electron-donating | Decreased activity. | researchgate.netresearchgate.net |

These findings underscore that while the core trimethoxyphenyl A-ring and the unsubstituted cis-stilbene (B147466) bridge are hallmarks of the most potent natural combretastatins, strategic modifications and bioisosteric replacements at these positions can yield novel compounds with powerful and potentially improved anticancer profiles.

Advanced Synthetic Methodologies for Combretastatin A3 and Its Analogs

Specific Synthetic Routes for Combretastatin (B1194345) A3

A generalized scheme for the synthesis of Combretastatin A3 is presented below, highlighting the key transformations.

| Starting Materials | Key Intermediates | Final Product | Overall Yield |

| Methyl gallate, Isovanillin | Aldehyde derivative, Phosphonium salt | This compound | 8.4% |

General Synthetic Approaches for Combretastatin Analogs

The quest for combretastatin analogs with enhanced potency, improved solubility, and better pharmacokinetic properties has led to the exploration of a multitude of synthetic strategies. These approaches often focus on modifying the A- and B-rings, the olefinic bridge, and the substitution patterns on the aromatic rings.

Several key synthetic reactions are commonly employed for the construction of the stilbene (B7821643) core of combretastatin analogs. These include:

Wittig Reaction : This is one of the most widely used methods for creating the double bond in combretastatins, often favoring the formation of the desired Z-isomer.

Suzuki Cross-Coupling : This palladium-catalyzed reaction provides a powerful tool for the formation of the biaryl linkage and the stilbene bridge. A two-step stereoselective synthesis utilizing Wittig olefination followed by Suzuki cross-coupling has been reported for a series of combretastatin derivatives.

Negishi Coupling : This is another effective cross-coupling reaction for the synthesis of combretastatin analogs.

Perkin Condensation : This method has also been utilized in the synthesis of combretastatin analogs.

Modifications to the core structure of combretastatins have been extensively investigated. These include:

Replacement of the Olefinic Bond : To overcome the issue of cis-trans isomerization and to improve stability, the ethylene (B1197577) bridge has been replaced with various heterocyclic rings such as imidazole, pyrazole, and triazole.

A- and B-Ring Modifications : Alterations to the substitution patterns on both aromatic rings have been explored to enhance biological activity and solubility. For instance, the introduction of amino acid pendants to Combretastatin A-4 and its amino analog has been investigated.

Introduction of Novel Functional Groups : The incorporation of sulfamate groups has been explored to develop dual inhibitors of tubulin polymerization and arylsulfatase.

The table below summarizes some of the common synthetic strategies and the types of combretastatin analogs they produce.

| Synthetic Method | Key Features | Types of Analogs Produced |

| Wittig Olefination followed by Suzuki Cross-Coupling | Two-step, stereoselective | Various B-ring substituted analogs |

| Perkin Condensation | Used for creating the stilbene core | Analogs with modified ethylene bridge |

| Huisgen 1,3-Dipolar Cycloaddition | Formation of triazole rings | cis-Restricted triazole analogs |

| Cadogan Method and Suzuki Coupling | Synthesis of indazole-based hybrids | Combretastatin-indazole hybrids |

Prodrug Design and Synthesis (e.g., this compound Diphosphate)

A significant challenge in the development of combretastatins as therapeutic agents is their low aqueous solubility, which hinders their formulation and administration. To address this limitation, a common strategy is the development of water-soluble prodrugs. These prodrugs are typically inactive derivatives that are converted to the active parent drug in vivo by enzymatic or chemical cleavage.

For this compound, a series of diphosphate prodrugs have been successfully synthesized. The synthesis involves the conversion of the phenolic hydroxyl groups of this compound into phosphate (B84403) esters. The resulting diphosphate salts, particularly the sodium and potassium salts, exhibit significantly improved aqueous solubility. For example, the diphosphate sodium and potassium salts of this compound displayed aqueous solubility in excess of 220 mg/mL at room temperature.

The general approach for synthesizing phosphate prodrugs of combretastatins involves phosphorylation of the phenolic hydroxyl groups. This strategy has been successfully applied to other combretastatins as well, most notably Combretastatin A-4 (CA4). The synthesis of the CA4 phosphate prodrug (fosbretabulin) has been extensively studied and has paved the way for its clinical development. The synthesis of the trans-isomer of the combretastatin A-4 prodrug has also been reported.

The design of combretastatin prodrugs is not limited to phosphate esters. Other approaches include the synthesis of derivatives with amino acid pendants to potentially improve solubility and targeting.

The table below provides an overview of key prodrugs of combretastatins and their properties.

| Parent Compound | Prodrug | Key Feature | Improved Property |

| This compound | This compound Diphosphate (Sodium and Potassium salts) | Introduction of phosphate groups | Increased aqueous solubility (>220 mg/mL) |

| Combretastatin A-4 | Combretastatin A-4 Phosphate (Fosbretabulin) | Introduction of a phosphate group | Enhanced water solubility |

Computational Chemistry and Molecular Modeling Studies of Combretastatin A Series Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For combretastatin (B1194345) analogues, QSAR studies have been pivotal in identifying the key physicochemical and structural properties required for potent tubulin polymerization inhibition.

Two-dimensional QSAR studies utilize descriptors derived from the 2D representation of molecules to predict their biological activity. These descriptors can include topological, electronic, and physicochemical properties. In the study of combretastatin analogues, 2D-QSAR analyses have incorporated descriptors such as the topological polar surface area (TPSA), which influences drug transport properties, and the partition coefficient (MlogP), which characterizes solubility. mdpi.com

One approach, the Genetic Function Analysis (GFA), has been used to develop 2D-QSAR models for combretastatin compounds where the B-ring has been transformed. researchgate.net These models demonstrated that properties like Apol (atomic polarizability), PMI-mag (principal moment of inertia), Dipole-mag (dipole moment), the number of hydrogen bond donors, and the Radius of Gyration are significant contributors to the inhibitory activity of these compounds against tubulin polymerization. researchgate.net Such models serve as rapid filters for selecting or designing compounds for further, more intensive computational or experimental investigation. nih.gov

Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques applied to combretastatin analogues. researchgate.netresearchgate.net

These methods require the alignment of the studied molecules, which for combretastatin analogues is often achieved by docking them into the colchicine-binding site of tubulin. mdpi.comnih.gov CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields, while CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govunicamp.brmdpi.com

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nanobioletters.com For instance, CoMFA and CoMSIA studies on combretastatin analogues have elucidated the effects of different substituents on the B-ring, providing a structural explanation for their activity in inhibiting tubulin polymerization. researchgate.net The statistical robustness of these models is confirmed by high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). mdpi.comnih.gov

Table 1: Example Statistical Results of 3D-QSAR Models for Tubulin Inhibitors This table presents representative statistical values from various 3D-QSAR studies to illustrate the predictive power of the models.

| Model Type | Statistical Parameter | Value | Reference |

| CoMFA | q² (cross-validated r²) | 0.786 | mdpi.com |

| CoMFA | r² (non-cross-validated r²) | 0.988 | mdpi.com |

| CoMFA | q² (cross-validated r²) | 0.802 | nih.gov |

| CoMFA | r² (non-cross-validated r²) | 0.979 | nih.gov |

| CoMSIA | q² (cross-validated r²) | 0.799 | nih.gov |

| CoMSIA | r² (non-cross-validated r²) | 0.982 | nih.gov |

Five-Dimensional (5D-QSAR) Models

Five-dimensional QSAR represents a more advanced approach that incorporates additional dimensions to the 3D structural data, such as different conformations, protonation states, and orientations of the molecules. A 5D-QSAR study was conducted on combretastatin-like analogues, including stilbenes and chalcones, that bind to the colchicine (B1669291) site of tubulin. nih.gov This model was developed in a stepwise manner, first generating models for individual series of compounds (chalcones and stilbenes) and then creating a combined model. nih.gov The resulting comprehensive model was highly predictive and could reconcile the structural differences between the chemical series, providing a powerful tool for understanding the requirements for binding to the colchicine site. nih.gov

Molecular Docking Investigations of Tubulin Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For the combretastatin A-series, docking studies have been instrumental in elucidating their binding mode within the colchicine-binding site at the interface of α- and β-tubulin. nih.govresearchgate.net

The process typically begins with the validation of the docking protocol, often by removing the co-crystallized ligand (e.g., colchicine) from its binding site in the tubulin crystal structure (PDB ID: 1SA0) and re-docking it to ensure the software can accurately reproduce the known binding pose. mdpi.commdpi.com Subsequently, combretastatin analogues are docked into this validated binding site.

These studies consistently show that the cis-stilbene (B147466) configuration is crucial for activity, as it allows the molecule to adopt the correct conformation to fit within the binding pocket. nih.gov Docking analyses have identified key interactions between the combretastatin molecule and specific amino acid residues in the binding site. nih.gov The trimethoxyphenyl A-ring is a key pharmacophoric element that establishes important contacts. mdpi.com For example, interactions with residues such as Cys241, which can form hydrogen bonds, are believed to be critical for strong binding and potent inhibitory activity. mdpi.com

Furthermore, molecular docking has been employed to investigate the binding of combretastatin analogues to different tubulin isotypes. nih.gov Such studies help to explain phenomena like drug resistance, which can be caused by altered expression of β-tubulin isotypes that may exhibit lower binding affinities for the drug. nih.gov The binding energies calculated from docking studies generally correlate well with experimentally observed cytotoxic activities. nih.gov

Table 2: Key Tubulin Residues Interacting with Combretastatin-like Ligands This table lists amino acid residues within the colchicine-binding site frequently identified in molecular docking studies as being important for ligand interaction.

| Interacting Residue | Tubulin Subunit | Type of Interaction |

| Cys241 | β-tubulin | Hydrogen Bonding, Hydrophobic |

| Leu248 | β-tubulin | Hydrophobic |

| Ala250 | β-tubulin | Hydrophobic |

| Val238 | β-tubulin | Hydrophobic |

| Asn329 | β-tubulin | Hydrogen Bonding |

| Lys352 | β-tubulin | Hydrophobic, Electrostatic |

| Ala316 | β-tubulin | Hydrophobic |

| Val318 | β-tubulin | Hydrophobic |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time. nih.gov MD simulations are frequently used to refine and validate the results of molecular docking. researchgate.net

For combretastatin analogues, MD simulations of the ligand-tubulin complex are performed to assess the stability of the predicted binding pose. nih.gov These simulations can confirm that the key interactions identified in docking, such as hydrogen bonds, are maintained over the simulation period. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy, particularly useful when a high-resolution structure of the target is unavailable or when screening vast chemical libraries. creative-biolabs.commdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov

For combretastatin A-series compounds, ligand-based pharmacophore models have been generated from a set of known active analogues. researchgate.net These models typically include features representing the trimethoxyphenyl A-ring, the substituted B-ring, and specific hydrogen bonding elements. The generated pharmacophore hypothesis then serves as a 3D query for virtual screening of large compound databases to identify novel chemical scaffolds that match the required features. nih.gov This approach facilitates the discovery of structurally diverse compounds that may act as tubulin inhibitors, moving beyond the traditional combretastatin stilbene (B7821643) core. researchgate.netnih.gov

Predictive Models for Tubulin Inhibition and Biological Activity

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR) of the combretastatin A-series and for designing novel, potent tubulin inhibitors. These predictive models aim to correlate the structural features of these compounds with their biological activities, primarily their ability to inhibit tubulin polymerization. Due to its potent activity, the vast majority of these computational studies have focused on Combretastatin A-4 (CA-4) and its analogues, with comparatively little specific modeling data available for Combretastatin A-3. The principles and models derived from CA-4 studies, however, provide crucial insights applicable to the broader A-series.

Key computational approaches employed include Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For combretastatin analogues, 2D-QSAR studies have identified several molecular descriptors that significantly contribute to their tubulin inhibition activity. These descriptors often include:

Apol (Sum of atomic polarizabilities): Reflects the molecule's ability to form instantaneous dipoles, influencing van der Waals interactions.

PMI-mag (Principal Moment of Inertia): Relates to the molecule's shape and mass distribution.

Dipole-mag (Dipole moment): Indicates the polarity of the molecule, which is crucial for electrostatic interactions.

Hbond donor: The number of hydrogen bond donors, which is important for specific interactions with the protein target.

RadOfGyration (Radius of Gyration): A measure of the molecule's size. researchgate.net

These models suggest that a combination of size, shape, polarity, and hydrogen-bonding capability governs the inhibitory potency of these compounds. researchgate.net

3D-QSAR: CoMFA and CoMSIA Models

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D arrangement of the molecules and their interaction fields. CoMFA and CoMSIA are the most widely used 3D-QSAR techniques for the combretastatin series. nih.govcup.edu.innih.gov These models are built by aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields.

A significant study involving 64 five-membered heterocycle-based CA-4 analogues established robust CoMFA and CoMSIA models with high predictive power. nih.gov The statistical validation of these models is crucial to ensure their reliability.

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for CA-4 Analogues

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² | 0.702 | 0.700 | Cross-validated correlation coefficient (a measure of internal predictive ability). |

| r² | 0.988 | 0.986 | Non-cross-validated correlation coefficient (a measure of model fit). |

| SEE | 0.054 | 0.060 | Standard Error of Estimate. |

| F-statistic | 505.339 | 359.657 | F-test value, indicating statistical significance. |

| r²_pred | 0.711 | 0.623 | Predictive r² for the external test set (a measure of external predictive ability). |

Data sourced from a study on 64 CA-4 analogues. nih.gov

The CoMFA model indicated that both steric (53.3%) and electrostatic (46.7%) fields were significant contributors to the biological activity. nih.gov The contour maps generated from these models provide a visual guide for drug design. For instance, CoMFA steric contour maps might show regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhancing activity. Similarly, electrostatic maps highlight areas where positive (blue contours) or negative (red contours) charges are beneficial. nih.govnih.gov

CoMSIA models provide additional insights by including hydrophobic and hydrogen-bond donor/acceptor fields. nih.govnih.gov These models have reinforced the importance of the trimethoxyphenyl A-ring and specific substitutions on the B-ring for optimal interaction with the colchicine-binding site on tubulin.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, combretastatin analogues binding to the colchicine site of tubulin. nih.govresearchgate.netrsc.org Docking studies consistently show that the trimethoxyphenyl A-ring of combretastatins anchors into a hydrophobic pocket of the β-tubulin subunit. rsc.org The B-ring is positioned closer to the interface of the α- and β-tubulin subunits.

Key interactions identified through docking include:

Hydrogen Bonding: The methoxy (B1213986) groups of the A-ring can form hydrogen bonds with amino acid residues like Cysβ241. rsc.org

Hydrophobic Interactions: The phenyl rings engage in hydrophobic interactions with residues lining the binding pocket. nih.gov

Molecular dynamics (MD) simulations are often performed after docking to validate the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-receptor complex over time. nih.govrsc.org Studies have used MD simulations of up to 20 nanoseconds to confirm the binding modes of CA-4 analogues, adding further confidence to the predictions made by 3D-QSAR and docking models. nih.gov

By combining the insights from 3D-QSAR contour maps and the specific interactions revealed by docking and MD simulations, researchers can rationally design new combretastatin analogues with potentially enhanced tubulin inhibition and biological activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Combretastatin A-1 |

| Combretastatin A-3 |

| Combretastatin A-4 (CA-4) |

| Colchicine |

| Doxorubicin |

Preclinical Research Methodologies and Findings

In Vitro Experimental Models

Combretastatin (B1194345) A-4 (CA-4) has demonstrated potent antiproliferative activity across a wide variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological function, is commonly determined using assays such as the MTT or sulforhodamine B (SRB) assay. These assays measure cell viability and metabolic activity after a set exposure time to the compound.

Research has consistently shown that CA-4 inhibits cancer cell proliferation at nanomolar to low micromolar concentrations. Its cytotoxic effects have been documented in numerous cancer types, including but not limited to, breast, lung, colon, and leukemia cell lines. nih.govresearchgate.net For instance, one study highlighted the potent anticancer activity of a CA-4 analogue against various breast cancer cell lines, with IC50 values of 0.55 µg/mL for MCF-7, 2.09 µg/mL for MDA-MB-231, and 2.6 µg/mL for MDA-MB-453 cells. researchgate.net Another study reported IC50 values for a different CA-4 hybrid compound of 0.16 µM against HeLa (cervical cancer) cells and 6.63 µM against SK-LU-1 (lung cancer) cells. nih.gov The potent activity of CA-4 and its derivatives underscores their potential as cytotoxic agents. nih.gov

Table 1: Antiproliferative Activity (IC50) of Combretastatin A-4 Analogues in Various Cancer Cell Lines

Tubulin Polymerization Inhibition Assays

The primary mechanism of action for Combretastatin A-4 is the inhibition of tubulin polymerization. mdpi.com Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, CA-4 induces cell cycle arrest and apoptosis.

In vitro tubulin polymerization assays are used to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. This is often monitored by measuring the change in absorbance or fluorescence over time. Studies confirm that CA-4 binds to the colchicine-binding site on β-tubulin, which prevents the tubulin dimers from polymerizing into microtubules. mdpi.comnih.gov Experimental results show that in the presence of CA-4, the rate and extent of tubulin polymerization are significantly reduced. nih.govnih.gov For example, one assay demonstrated that CA-4 reduced the maximum velocity (Vmax) of tubulin polymerization by 3.4 times compared to a control. nih.gov This potent inhibitory activity on a fundamental cellular process is central to its anticancer effects.

By disrupting microtubule formation, Combretastatin A-4 interferes with the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

Flow cytometry is the standard method used to analyze cell cycle distribution. preprints.org In this technique, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity of individual cells is measured. Cells in the G2 or M phase have twice the DNA content of cells in the G1 phase. Studies using the prodrug CA-4P have shown that it induces a significant, time- and dose-dependent accumulation of cells in the G2/M phase. nih.gov For instance, in proliferating endothelial cells, mitotic arrest was detectable after approximately 8 hours of continuous exposure to CA-4P and was maximal at 24 hours. mdpi.com This arrest in mitosis prevents cancer cells from completing cell division, ultimately triggering programmed cell death (apoptosis). globalresearchonline.netbioworld.com

The effect of Combretastatin A-4 on the cellular microtubule network can be directly visualized using immunofluorescence microscopy. In this method, cells are treated with the compound, fixed, and then stained with antibodies specific to tubulin. These antibodies are tagged with a fluorescent marker, allowing the microtubule structure to be observed with a fluorescence microscope.

Studies using this technique show that treatment with CA-4 or its analogues leads to a profound disruption of the microtubule cytoskeleton. mdpi.com In untreated interphase cells, microtubules form a fine, filamentous network extending throughout the cytoplasm. After treatment with CA-4P, this organized network is severely damaged or disappears completely. mdpi.com Furthermore, in mitotic cells, CA-4P prevents the formation of a functional bipolar mitotic spindle, which is necessary for proper chromosome alignment and segregation. mdpi.com This direct visual evidence confirms the microtubule-destabilizing action of the compound at the cellular level.

Beyond its direct effects on microtubules, research indicates that Combretastatin A-4 and its derivatives can modulate the expression of genes critical for tumor growth and survival. Key among these are Vascular Endothelial Growth Factor (VEGF), human Telomerase Reverse Transcriptase (hTERT), and the proto-oncogene c-Myc. The expression of these genes is often analyzed using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

VEGF: A critical signaling protein that stimulates angiogenesis (the formation of new blood vessels), which is essential for tumor growth.

c-Myc: A transcription factor that regulates numerous genes involved in cell proliferation and is often overexpressed in cancers. nih.gov

hTERT: The catalytic subunit of telomerase, an enzyme that maintains telomere length and allows cancer cells to bypass normal limits on cell division. The hTERT gene is a direct transcriptional target of c-Myc. nih.gov

A study investigating CA-4 derivatives found that some analogues could significantly downregulate the expression of VEGF, hTERT, and c-Myc genes in HT-29 colon cancer cells, suggesting an additional mechanism for its antitumor activity beyond tubulin inhibition. nih.gov

Combretastatin A-4 is a potent vascular-disrupting agent (VDA), meaning it specifically targets the endothelial cells that line tumor blood vessels. Several in vitro assays are used to model the different stages of angiogenesis and assess the anti-vascular effects of compounds.

Proliferation Assays: As with cancer cells, the effect of CA-4P on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is measured using assays like MTT, showing a dose-dependent inhibition. nih.gov

Migration Assays: The "wound healing" or scratch assay is used to assess cell migration. A gap is created in a confluent monolayer of endothelial cells, and the ability of the cells to migrate and close the gap is monitored over time. CA-4P has been shown to potently inhibit the migration of endothelial cells. nih.gov

Capillary-like Tube Formation Assays: In this assay, endothelial cells are plated on a basement membrane extract matrix, where they spontaneously organize to form three-dimensional, capillary-like networks. This process mimics a late stage of angiogenesis. Studies have demonstrated that CA-4P effectively inhibits this tube formation, disrupting the creation of new vascular networks. nih.gov

These findings highlight that CA-4 not only has direct cytotoxic effects on cancer cells but also potently disrupts the tumor vasculature, cutting off the supply of oxygen and nutrients.

In Vivo Preclinical Models

In vivo preclinical models are instrumental in evaluating the efficacy and mechanism of action of potential anticancer agents in a living organism. These models provide a more complex biological environment than in vitro studies, offering insights into a compound's effects on tumor growth, its interaction with the host microenvironment, and its impact on physiological processes such as blood flow. For Combretastatin A3 and its analogs, particularly the water-soluble prodrug Combretastatin A-4 Phosphate (B84403) (CA-4P), a variety of in vivo models have been employed to substantiate its potent antivascular and antitumor activities.

Murine Xenograft and Syngeneic Tumor Models

Murine models, including xenografts (human tumor cells implanted in immunocompromised mice) and syngeneic models (mouse tumor cells implanted in immunocompetent mice of the same genetic background), are standard tools for assessing anticancer therapies. iitri.org These models have been crucial in demonstrating the in vivo efficacy of combretastatins.

Studies utilizing xenograft models have shown significant antitumor effects. For instance, systemic treatment with Combretastatin A-4 prodrug (CA-4P) was found to inhibit the growth of subcutaneously xenotransplanted human non-small cell lung cancer (NSCLC) tumors. nih.gov This inhibitory effect on tumor growth also translated into a prolonged survival in an orthotopic, metastasizing xenotransplant model of the same cancer. nih.gov Similarly, in a murine model of colon cancer, a combretastatin analog demonstrated significant tumor inhibition. nih.gov The therapeutic potential has also been observed against human colorectal xenografts and in models of human scirrhous gastric carcinoma. nih.govnih.gov Research has confirmed the effectiveness of combretastatin against both transplanted and spontaneous tumors in animal models. bioworld.com

The antitumor activity of novel synthetic combretastatin analogues has also been evaluated in vivo. Benzo[b]thiophene and benzofuran analogues of combretastatin, along with their phosphate prodrugs, exhibited high antitumor activity in in vivo models, suggesting that structural modifications can retain or enhance efficacy. nih.gov

| Tumor Model | Compound Tested | Key Findings | Source |

|---|---|---|---|

| Human Non-Small Cell Lung Cancer (NSCLC) Xenograft | Combretastatin A-4 Prodrug (CA-4P) | Significantly delayed tumor growth and prolonged survival. | nih.gov |

| Murine Colon Cancer | Combretastatin A-4 Analog | Demonstrated significant tumor inhibition. | nih.gov |

| Human Scirrhous Gastric Carcinoma Xenograft | Combretastatin Derivative | Decreased tumor growth when combined with adriamycin-encapsulating polymeric micelles. | nih.gov |

| Transplanted and Spontaneous Tumors | Combretastatin A-4 Prodrug (CA-4P) | Effective against both tumor types. | bioworld.com |

| Various In Vivo Models | Benzo[b]thiophene and Benzofuran Combretastatin Analogues | Showed high antitumor activity. | nih.gov |

Angiogenesis Assays (e.g., Chicken Chorioallantoic Membrane (CAM) Model)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Assays that evaluate the anti-angiogenic potential of compounds are therefore vital in preclinical research. The Chicken Chorioallantoic Membrane (CAM) assay is a widely used in vivo model for this purpose. nih.gov The CAM is a highly vascularized extraembryonic membrane of the chick embryo that allows for the study of both pro- and anti-angiogenic agents in a physiological setting. nih.govnih.govcreative-bioarray.com

In the context of combretastatins, the CAM model has been used to confirm their anti-angiogenic properties. Specific combretastatin analogues were shown to effectively counter a strong angiogenic response induced by basic fibroblast growth factor (bFGF) in CAM analysis. nih.gov This demonstrates the ability of these compounds to interfere with key pathways that stimulate new blood vessel growth, a mechanism central to their antitumor effect.

Assessment of Tumor Blood Flow Dynamics and Vascular Volume

A primary mechanism of action for combretastatins is the disruption of established tumor vasculature, leading to a shutdown of blood supply to the tumor. nih.gov Various advanced imaging and measurement techniques have been used in preclinical models to quantify these profound vascular effects.

Studies have consistently shown that Combretastatin A-4 Phosphate (CA-4P) induces a rapid and extensive shutdown of blood flow specifically within tumors, with comparatively minor effects on the vasculature of normal tissues. nih.govelsevierpure.com In a rat tumor model, CA-4P led to a near-complete, 100-fold reduction in tumor blood flow rate within 6 hours of administration. nih.gov Histological assessments confirmed this vascular disruption, showing that over 90% of tumor vessels were rendered non-functional 6 hours after treatment. elsevierpure.com This vascular shutdown results in extensive cell death within the tumor. elsevierpure.com

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has been a key tool for assessing these effects in both animal models and human clinical trials. ubc.ca In rat P22 carcinosarcomas, DCE-MRI revealed a significant reduction in the transfer constant (Ktrans), a measure related to blood flow and permeability, and a 90-95% reduction in the area under the contrast-concentration time curve (AUC) at 1 and 6 hours post-CA4P administration. ubc.ca These findings indicate a severe disruption of vascular function. Similar effects were observed in various murine tumor models using MRI, where CA4P treatment led to a significant reduction in tumor perfusion. ubc.ca

Furthermore, MRI-based vessel size imaging (VSI) in C3H mammary carcinomas in mice showed that CA4P treatment significantly reduced the total tumor blood volume by approximately 35%. nih.gov Studies on vascularized murine colon adenocarcinoma also reported a strong decrease in vascular volume following the administration of Combretastatin A-1 phosphate. nih.gov

| Model | Compound | Assessment Technique | Key Findings on Vascular Effects | Source |

|---|---|---|---|---|

| Rat P22 Carcinosarcoma | CA-4P | Radiolabelled Tracer | ~100-fold reduction in tumor blood flow rate at 6 hours. | nih.gov |

| General Murine Tumors | CA-4P | Histology | >90% of tumor vessels non-functional at 6 hours. | elsevierpure.com |

| Rat P22 Carcinosarcoma | CA-4P | DCE-MRI | 90-95% reduction in tumor AUC at 1-6 hours; significant reduction in Ktrans. | ubc.ca |

| Murine C3H Mammary Carcinoma | CA-4P | MRI-based Vessel Size Imaging (VSI) | ~35% reduction in tumor blood volume. | nih.gov |

| Murine Colon Adenocarcinoma (MAC 29) | Combretastatin A-1 Phosphate | Not Specified | Strong decrease in vascular volume. | nih.gov |

Microvessel Density Analysis in Tumor Tissues

Microvessel density (MVD) is a quantitative measure of angiogenesis within a tumor, determined by immunohistochemically staining and counting microvessels in tumor tissue sections. mdpi.com It is often used as a prognostic marker and to assess the efficacy of anti-angiogenic or vascular-disrupting agents. A reduction in MVD following treatment can indicate an effective antivascular response.

Preclinical studies have shown that combretastatins can significantly impact the microvasculature of tumors. In a mouse model, the intraperitoneal injection of specific combretastatin analogues resulted in a strong reduction in microvascular density. nih.gov This finding provides direct histological evidence of the compound's ability to eliminate blood vessels within the tumor, corroborating the functional data obtained from blood flow and vascular volume assessments. The reduction in MVD is a key indicator of the vascular disruption that ultimately leads to tumor necrosis.

Mechanisms of Resistance to Vascular Disrupting Agents and Microtubule Targeting Agents

Residual Viable Tumor Cell Survival Mechanisms

Despite the widespread vascular shutdown and subsequent necrosis induced by VDAs like Combretastatin (B1194345) A3, a rim of viable tumor cells often survives at the tumor margin. oncotarget.com This peripheral population of surviving cells is a primary source of tumor recurrence. oncotarget.com The survival of these residual cells is attributed to their proximity to the normal, host vasculature, which is less susceptible to the effects of VDAs. This access to a stable blood supply provides the necessary oxygen and nutrients for their persistence and eventual repopulation of the necrotic tumor core.

The combination of VDAs with agents that can effectively target these surviving, actively proliferating cells in the tumor periphery is a promising strategy to overcome this form of resistance. oncotarget.com For instance, combining a VDA with a cytotoxic agent that can kill the remaining tumor cells has shown synergistic antitumor effects. oncotarget.com

Role of Hypoxia in Resistance Development

The vascular collapse induced by Combretastatin A3 inevitably leads to severe hypoxia, or low oxygen levels, within the tumor microenvironment. oncotarget.comnih.gov While this hypoxia contributes to the initial tumor cell death, it also paradoxically triggers adaptive responses that promote tumor survival and resistance. wikipedia.orgwustl.edu

Hypoxia is a potent stimulus for the upregulation of hypoxia-inducible factors (HIFs), particularly HIF-1α. nih.govdovepress.com These transcription factors orchestrate the expression of a multitude of genes involved in angiogenesis, cell survival, and metabolism. wustl.edu The activation of HIF-1α can lead to the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF), which stimulates the formation of new blood vessels to re-establish blood flow to the tumor. dovepress.com This revascularization counteracts the effects of the VDA and supports tumor regrowth.

Furthermore, hypoxic tumor cells often enter a state of quiescence or slow proliferation, making them less susceptible to chemotherapeutic agents that target rapidly dividing cells. wikipedia.org This inherent resistance of hypoxic cells contributes to the residual viable tumor cell population that survives VDA treatment. oncotarget.com

Contribution of Tumor-Associated Macrophages (TAMs)

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) play a significant role in mediating resistance to anticancer therapies, including VDAs. frontiersin.orgnih.govnih.gov Following VDA-induced vascular damage and hypoxia, there is often an influx of TAMs into the tumor. oncotarget.com

These TAMs are predominantly of the M2-like phenotype, which is associated with pro-tumoral functions such as promoting angiogenesis, tissue remodeling, and suppressing the anti-tumor immune response. frontiersin.orgmdpi.com TAMs can secrete a variety of pro-angiogenic factors, including VEGF and chemokines, which contribute to the revascularization of the tumor and counteract the effects of this compound. nih.gov For example, studies with the related compound combretastatin A4 phosphate (B84403) (CA4P) have shown that VDA treatment can increase the number of proangiogenic TIE2-expressing macrophages (TEMs), which reduces the efficacy of the therapy. frontiersin.org

Moreover, TAMs can contribute to an immunosuppressive tumor microenvironment by releasing cytokines like IL-10, which can dampen the activity of cytotoxic T cells that would otherwise attack the tumor cells. mdpi.commdpi.com This suppression of the immune system further aids in tumor survival and regrowth.

Involvement of Bone Marrow-Derived Circulating Endothelial Progenitor Cells

The body's natural response to tissue injury and hypoxia includes the mobilization of bone marrow-derived circulating endothelial progenitor cells (CEPs). oncotarget.comecrjournal.com These cells have the capacity to differentiate into mature endothelial cells and participate in the formation of new blood vessels, a process known as vasculogenesis. ecrjournal.com

Following treatment with VDAs, the resulting tumor hypoxia and release of pro-angiogenic factors can trigger the mobilization of CEPs from the bone marrow into the bloodstream. oncotarget.comnih.gov These CEPs are then recruited to the tumor site where they can incorporate into the damaged vasculature and contribute to its repair and the formation of new vessels. oncotarget.com This process of vasculogenesis provides an alternative mechanism for tumor revascularization, thereby conferring resistance to VDA therapy. nih.gov

Research has indicated that VDA administration can induce two distinct peaks of CEP mobilization: an early, non-specific release, followed by a later, more substantial and tumor-specific burst. nih.gov It is this late-phase CEP mobilization that is thought to be crucial for tumor recovery and resistance. nih.gov

Non-Angiogenic Mechanisms of Tumor Nourishment

In addition to the re-establishment of a conventional blood supply, tumors can employ non-angiogenic mechanisms to obtain nourishment and evade the effects of anti-vascular therapies. Two such mechanisms are vascular mimicry and vascular co-option. researchgate.netnih.govnih.gov

Vascular Mimicry: This phenomenon involves the formation of vessel-like channels by the tumor cells themselves, independent of endothelial cells. researchgate.netfrontiersin.org These channels can connect to the systemic circulation and provide a conduit for blood flow, thereby nourishing the tumor even in the face of VDA-induced vascular collapse. researchgate.netnih.gov The ability of tumor cells to form these de novo channels represents a significant mechanism of intrinsic and acquired resistance to anti-angiogenic and vascular disrupting agents. nih.gov

Vascular Co-option: In this process, tumor cells migrate along and co-opt existing host blood vessels for their blood supply, rather than inducing the formation of new ones. frontiersin.orgfrontiersin.org This is particularly prevalent in highly vascularized organs. frontiersin.org By utilizing the pre-existing, mature vasculature of the host tissue, which is less sensitive to VDAs, tumor cells can ensure their survival and proliferation. frontiersin.org Vascular co-option is recognized as a key mechanism of resistance to therapies that target angiogenesis. nih.govfrontiersin.org

Combinatorial Preclinical Strategies

Rationale for Combination Therapy with Other Anticancer Agents

Combretastatins, acting as potent vascular disrupting agents (VDAs), represent a unique approach to cancer therapy. Their primary mechanism involves targeting and rapidly collapsing the established, yet structurally immature, blood vessel network within solid tumors. nih.gov This leads to a swift reduction in tumor blood flow, inducing extensive hemorrhagic necrosis in the core of the tumor due to ischemia. portico.orgnih.gov

However, preclinical studies have consistently shown that while VDAs are highly effective at destroying the central part of a tumor, a peripheral rim of viable, proliferating tumor cells often survives. portico.org This surviving rim is sustained by the more stable vasculature of the surrounding normal host tissue. These residual cells are a primary source of tumor regrowth and potential metastasis. portico.org This inherent limitation of VDA monotherapy provides a strong rationale for combining them with other anticancer treatments. The goal of such combination strategies is to eliminate the peripheral tumor cells that are less affected by the VDA-induced vascular shutdown, thereby achieving a more comprehensive and durable antitumor effect. portico.orgnih.gov Preclinical data indicate that combretastatins can be effectively combined with cytotoxic chemotherapy, radiotherapy, and anti-angiogenic agents to achieve synergistic outcomes. nih.govnih.gov

Combination with Cytotoxic Chemotherapy

The combination of combretastatins with traditional cytotoxic chemotherapy has been extensively explored in preclinical models, demonstrating synergistic or enhanced antitumor activity. nih.govaacrjournals.org The rationale for this combination is twofold: the VDA attacks the tumor's vascular core, while the chemotherapeutic agent targets the rapidly dividing cancer cells, particularly those in the well-perfused peripheral rim that survive the initial vascular collapse. portico.org Furthermore, VDA-induced damage to the tumor vasculature can increase vessel permeability, potentially enhancing the delivery and penetration of the co-administered cytotoxic drug into the tumor microenvironment.

Preclinical investigations have shown that combining Combretastatin (B1194345) A4 Phosphate (B84403) (CA4P) with various chemotherapeutic agents leads to significantly greater tumor growth delay and cell death than either agent used alone. aacrjournals.orgspandidos-publications.com For instance, studies in rodent models have demonstrated synergy between CA4P and platinum-based drugs like cisplatin (B142131) and carboplatin, as well as with other agents such as 5-fluorouracil (B62378) and doxorubicin. aacrjournals.orgspandidos-publications.com In vivo studies in mice confirmed that the combination of combretastatins with cytotoxic chemotherapy resulted in enhanced additive death of acute myeloid leukemia (AML) cells and led to complete tumor regression. researchgate.net

| Combination Agent | Tumor Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Doxorubicin | Human Medullary Thyroid Carcinoma (MTC) Xenograft | Combination extended tumor doubling time to 29 days vs. 12 days for controls, indicating effective curtailment of tumor growth. | aacrjournals.org |

| Carboplatin | Rodent Tumor Models | Demonstrated synergistic action in rodent models. Preclinical evidence supported a phase I clinical trial of the combination. | aacrjournals.org |

| 5-Fluorouracil | Murine Colon Adenocarcinoma | Combination chemotherapy showed synergistic effects in experimental models. | aacrjournals.orgspandidos-publications.com |

| Cisplatin | Various Rodent Tumor Models | Enhanced antitumor activity observed when CA4P was administered 1-3 hours after chemotherapy. | aacrjournals.orgiiarjournals.org |

| Paclitaxel & Carboplatin | Human Solid Tumors (Clinical Study based on Preclinical Data) | Preclinical hypothesis suggested that the agents would eliminate separate tumor cell subpopulations, increasing overall effectiveness. | ucl.ac.uk |

Combination with Anti-Angiogenic Agents

Combining vascular disrupting agents (VDAs) like combretastatins with anti-angiogenic agents offers a complementary, two-pronged attack on the tumor vasculature. While VDAs destroy existing tumor blood vessels, anti-angiogenic agents work to inhibit the formation of new ones (angiogenesis). tandfonline.com A significant preclinical observation is that following the initial vascular collapse induced by a VDA, the surviving tumor rim can trigger a pro-angiogenic response, partly through the mobilization of circulating endothelial progenitor cells (CEPCs), leading to revascularization and tumor regrowth. aacrjournals.org

| Combination Agent | Tumor Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Bevacizumab (Anti-VEGF Antibody) | Human Clear Cell Renal Carcinoma Xenograft | Combination led to a significantly greater tumor response and growth delay than either agent alone. | nih.govaacrjournals.org |

| Antiangiogenic Antibody (General) | Mouse Melanoma Model | Disruption of the VDA-induced CEPC spike by an antiangiogenic antibody resulted in marked reductions in tumor rim size and blood flow. | aacrjournals.org |

Combination with Radiotherapy

The integration of combretastatins with radiotherapy is another promising strategy that has been substantiated by extensive preclinical research. nih.govucl.ac.uk Radiotherapy is most effective against well-oxygenated, actively proliferating cells, which are typically found at the tumor periphery. Conversely, the hypoxic core of a tumor is often radioresistant. Combretastatins selectively destroy the vasculature in the tumor core, leaving the peripheral cells largely intact. portico.org Therefore, combining these two modalities allows for a comprehensive attack on the entire tumor mass: radiotherapy targets the oxygenated periphery, while the VDA targets the core. portico.orgnih.gov

Numerous preclinical studies have demonstrated enhanced tumor growth delay and response when CA4P is combined with various radiotherapy schedules. nih.govascopubs.org The timing and sequence of this combination are critical for optimal outcomes. Research in rat rhabdomyosarcoma models showed that the combination treatment resulted in a size-dependent increase in tumor growth delay compared to radiotherapy alone, with a more significant effect in larger tumors. iiarjournals.org The combination has shown potential to produce greater than additive effects, with radiotherapy enhancing the antivascular activity of CA4P for a more sustained vascular shutdown. tandfonline.com These promising preclinical results have provided the foundation for clinical trials investigating this combination in various cancers. urotoday.comnih.govresearchgate.net

| Combination Approach | Tumor Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Fractionated Irradiation (5 x 3 Gy) followed by CA4P | Rat Rhabdomyosarcoma | Combined treatment resulted in a significant additional growth delay compared to radiotherapy alone, particularly in larger tumors. | iiarjournals.org |

| CA4P with Single and Fractionated Dose Radiotherapy | Various Rodent Tumors and Human Tumor Xenografts | Marked enhancements in antitumor activities were observed over a wide range of radiotherapy schedules without increasing damage to normal tissues. | nih.gov |

| Radioimmunotherapy (¹³¹I-A5B7) with CA4P | Gastrointestinal Carcinoma Models | The combination produced cures in preclinical models, an outcome not seen with either agent alone. | researchgate.net |

| Concurrent CA4P and Radiotherapy | Non-Small Cell Lung Cancer (NSCLC) (Preclinical basis for trial) | Preclinical studies demonstrated enhanced tumor growth delay, providing the rationale for clinical investigation. | ucl.ac.ukascopubs.org |